![molecular formula C11H17N3 B1275091 1-(1-(Pyridin-3-YL)ethyl)piperazine CAS No. 56743-61-4](/img/structure/B1275091.png)
1-(1-(Pyridin-3-YL)ethyl)piperazine
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Overview
Description
“1-(1-(Pyridin-3-YL)ethyl)piperazine” is a chemical compound with the CAS Number: 56743-61-4 . It has a molecular weight of 191.28 and its IUPAC name is 1-[1-(3-pyridinyl)ethyl]piperazine . It is in the form of oil .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(1-(Pyridin-3-YL)ethyl)piperazine”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “1-(1-(Pyridin-3-YL)ethyl)piperazine” is 1S/C11H17N3/c1-10(11-3-2-4-13-9-11)14-7-5-12-6-8-14/h2-4,9-10,12H,5-8H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(1-(Pyridin-3-YL)ethyl)piperazine” has a molecular weight of 191.28 g/mol . It is stored at room temperature and is in the form of oil .Scientific Research Applications
Analytical Chemistry: Determination of Isocyanates
1-(1-(Pyridin-3-YL)ethyl)piperazine: is used as a reagent in analytical chemistry for the determination of both aliphatic and aromatic isocyanates in the air. This is typically done by reversed-phase High-Performance Liquid Chromatography (HPLC). The compound’s ability to react with isocyanates makes it valuable for monitoring environments for these compounds, which can be hazardous to health .
Fluorometric Analysis: Airborne Diisocyanates Detection
In a similar vein to its use in HPLC, this compound is employed for the fluorometric determination of airborne diisocyanates. This application is crucial in occupational health and safety to assess exposure to diisocyanates, which are potent sensitizers and can cause occupational asthma .
Pharmaceutical Research: Tuberculosis Treatment
In the search for new anti-tubercular agents, 1-(1-(Pyridin-3-YL)ethyl)piperazine has been utilized in the design and synthesis of potential pharmaceuticals. Its structural properties allow for the creation of compounds that can be tested for their efficacy against tuberculosis .
Material Science: Synthesis of Polymers
The compound’s reactive nature with isocyanates also extends to material science, where it can be used in the synthesis of polymers. By reacting with diisocyanates, it can form part of the backbone of polyurethane materials, which have a wide range of applications from insulation to coatings .
Chemical Synthesis: Intermediate Compound
As an intermediate in chemical synthesis, 1-(1-(Pyridin-3-YL)ethyl)piperazine is a building block for the creation of more complex molecules. Its bifunctional nature, with both a pyridine and a piperazine ring, allows for diverse chemical transformations and syntheses .
Neuroscience: Neurotransmitter Receptor Research
In neuroscience, this compound may be used in the study of neurotransmitter receptors. Piperazine derivatives are known to interact with various neurotransmitter systems, and this specific compound could help in understanding receptor dynamics and developing new neurological drugs .
Environmental Science: Air Quality Monitoring
The compound’s application in detecting isocyanates is also relevant in environmental science. It can be used in air quality monitoring to detect industrial pollutants and ensure compliance with environmental safety standards .
Biochemistry: Enzyme Inhibition Studies
Lastly, in biochemistry, 1-(1-(Pyridin-3-YL)ethyl)piperazine can be used in enzyme inhibition studies. Its structure allows it to interact with certain enzymes, potentially inhibiting their activity. This can be useful in studying disease mechanisms or developing enzyme-based assays .
Safety and Hazards
Future Directions
While specific future directions for “1-(1-(Pyridin-3-YL)ethyl)piperazine” are not mentioned in the search results, research into piperazine derivatives is ongoing. These compounds show a wide range of biological and pharmaceutical activity , suggesting potential for future applications in drug development.
properties
IUPAC Name |
1-(1-pyridin-3-ylethyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10(11-3-2-4-13-9-11)14-7-5-12-6-8-14/h2-4,9-10,12H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGSMKXGZGMERW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404540 |
Source
|
Record name | 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56743-61-4 |
Source
|
Record name | 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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